molecular formula C12H16N2O5S2 B6502865 methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895261-95-7

methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B6502865
CAS No.: 895261-95-7
M. Wt: 332.4 g/mol
InChI Key: GGUIFWZZYLTIAY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a carbamoylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Carbamoylpiperidine Moiety: This step involves the reaction of piperidine with a carbamoyl chloride derivative, followed by coupling with the sulfonylated thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovations in electronics or photonics.

Mechanism of Action

The mechanism by which methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylthiophene-2-carboxylate: Lacks the carbamoylpiperidine moiety, making it less complex but also less versatile in terms of biological interactions.

    3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, which can affect its solubility and reactivity.

Uniqueness

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate stands out due to the combination of its functional groups, which provide a unique set of chemical properties. The presence of both a sulfonyl group and a carbamoylpiperidine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure combining a thiophene ring, a piperidine moiety, and a sulfonyl group, which may contribute to its pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural characteristics are crucial for understanding its biological activity.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight298.36 g/mol
CAS Number1212060-33-7

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have demonstrated enhanced antitumor activity in various models, indicating potential clinical applications in oncology .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Neuropilin-1 Antagonism : Some derivatives of compounds with similar structures have been studied for their ability to inhibit neuropilin-1, which plays a role in angiogenesis and tumor progression. This suggests that this compound might also have applications in antiangiogenic therapies .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to elucidate their biological mechanisms. For instance:

  • Synthesis Methodologies : The synthesis typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity.
  • Biological Evaluation : Various analogues have been synthesized, demonstrating that modifications in the piperidine or thiophene moieties can significantly affect biological activity. For example, compounds with different substituents on the thiophene ring showed varied levels of antitumor efficacy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound Name Structural Features Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylateMethoxy group instead of carbamoylAntimicrobial properties
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylateChlorine substitutionPotential anti-cancer activity
Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylateFluorine substitutionEnhanced binding affinity

Future Directions

The unique combination of piperidine and thiophene structures in this compound suggests distinct pharmacological profiles compared to other derivatives. Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity to optimize lead compounds for drug development.

Properties

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-19-12(16)10-9(4-7-20-10)21(17,18)14-5-2-8(3-6-14)11(13)15/h4,7-8H,2-3,5-6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIFWZZYLTIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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